

Application of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA) in Toxicological Research

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Compound of Interest

Compound Name: *Perfluoro-2,5-dimethyl-3,6-dioxanonoic acid*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene oxide trimer acid (HFPO-TA) is a per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in various industrial processes.[1][2] Growing evidence indicates that HFPO-TA is not a benign substitute, exhibiting multisystem toxicity.[3] Toxicological research has demonstrated its adverse effects on the liver, reproductive system, endocrine system, and embryonic development, raising significant concerns about its environmental and human health risks.[3][4][5] These application notes provide a summary of the current understanding of HFPO-TA toxicity and detailed protocols for its investigation.

Toxicological Profile of HFPO-TA

HFPO-TA has been shown to induce a range of toxic effects across multiple organ systems. It exhibits a higher bioaccumulation potential and more severe hepatotoxicity than PFOA.[1][3] Studies in animal models have revealed that HFPO-TA can lead to liver injury, disrupt lipid metabolism, and potentially act as a carcinogen.[1][3] Furthermore, it poses risks to both male and female reproductive systems and can interfere with embryonic development.[3][4]

Data Presentation: Quantitative Toxicological Data for HFPO-TA

The following tables summarize key quantitative data from toxicological studies on HFPO-TA.

Table 1: In Vivo Hepatotoxicity of HFPO-TA in Mice

| Parameter | 0.02 mg/kg/d | 0.1 mg/kg/d | 0.5 mg/kg/d | Duration | Reference |
|--------------------------------|--------------|-------------|-------------|----------|---|
| Serum HFPO-TA (µg/mL) | 1.14 | 4.48 | 30.8 | 28 days | [1] [3] |
| Liver HFPO-TA (µg/g) | 12.0 | 32.2 | 100 | 28 days | [1] [3] |
| Alanine Aminotransferase | Increased | Increased | Increased | 28 days | [1] [3] |
| Liver Total Cholesterol | Decreased | Decreased | Decreased | 28 days | [1] [3] |
| Liver Triglycerides | Decreased | Decreased | Decreased | 28 days | [1] [3] |
| Differentially Expressed Genes | 281 | 1001 | 2491 | 28 days | [1] [3] |

Table 2: In Vivo Reproductive Toxicity of HFPO-TA in Male Mice

| Parameter | 0.02 mg/kg/d | 0.2 mg/kg/d | Duration | Reference |
|----------------------------|--------------|-------------|----------|-----------|
| Testosterone Levels | - | Decreased | 14 days | [4] |
| Testicular Apoptotic Cells | - | Increased | 14 days | [4] |
| Epididymal Sperm Count | - | Diminished | 14 days | [4] |
| Onset of Puberty | - | Delayed | 14 days | [4] |

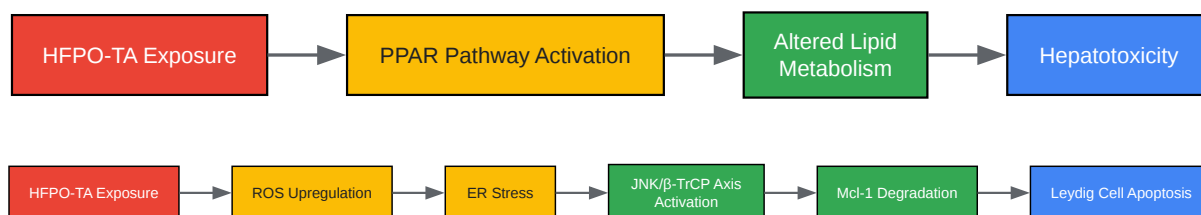
Table 3: In Vitro Cytotoxicity of HFPO-TA in TM3 Mouse Leydig Cells

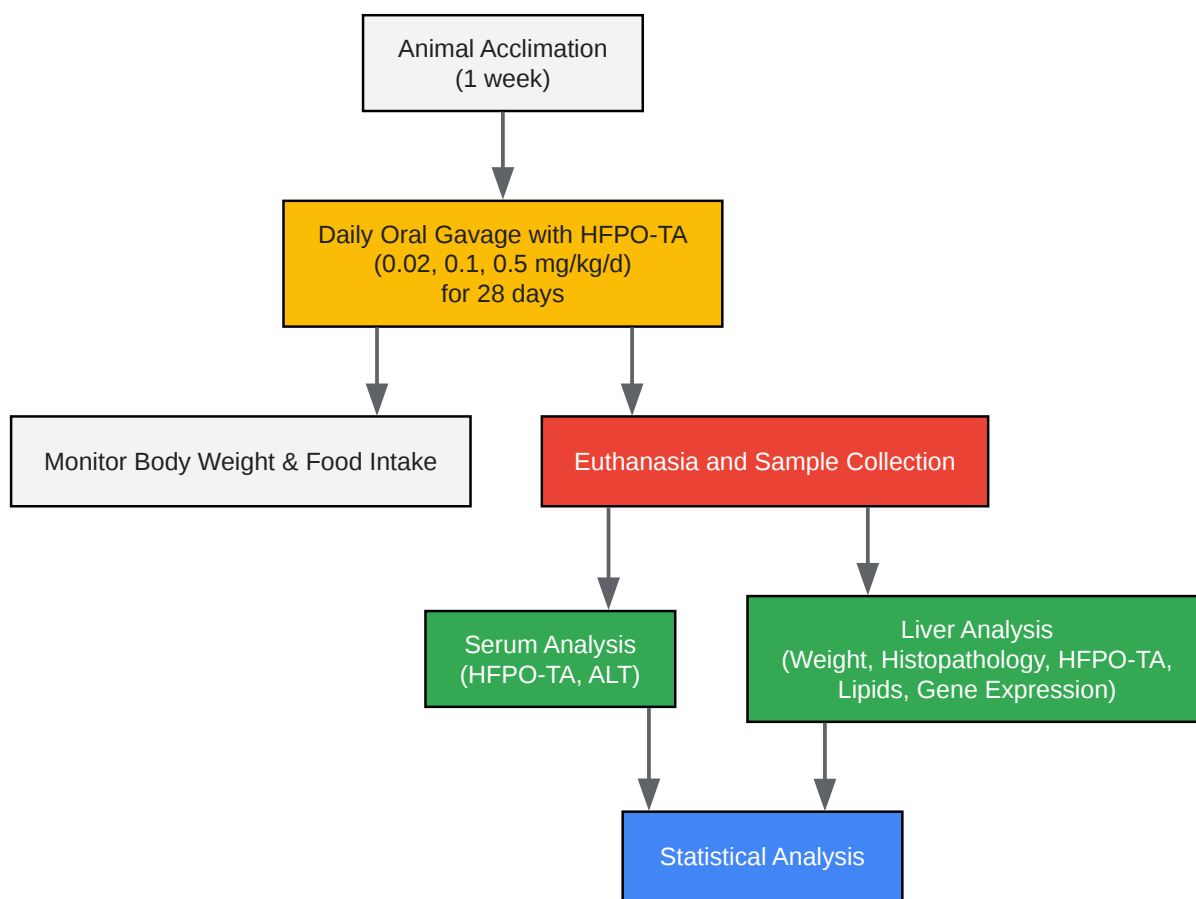
| Parameter | Effect | Reference |
|----------------|-----------------------------|-----------|
| Cell Viability | Inhibited | [2] |
| Apoptosis | Induced (caspase-dependent) | [2] |

Key Signaling Pathways in HFPO-TA Toxicity

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

HFPO-TA exposure has been shown to activate the PPAR signaling pathway, which plays a crucial role in lipid metabolism.[1][3] This activation is linked to the observed decreases in liver cholesterol and triglycerides.





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